tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate
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Overview
Description
tert-Butyl 7-(hydroxymethyl)-6-azaspiro[35]nonane-6-carboxylate is a complex organic compound with the molecular formula C14H25NO3 It is a member of the azaspiro compound family, characterized by a spirocyclic structure that includes a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with appropriate reagents to form the spirocyclic structure. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane (DCM) and methanol (MeOH). Reaction conditions typically involve controlled temperatures, ranging from -78°C for highly reactive intermediates to room temperature for more stable reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.
Scientific Research Applications
tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 6-(hydroxymethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Uniqueness
tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both hydroxymethyl and carboxylate functional groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
2301587-74-4 |
---|---|
Molecular Formula |
C14H25NO3 |
Molecular Weight |
255.4 |
Purity |
95 |
Origin of Product |
United States |
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